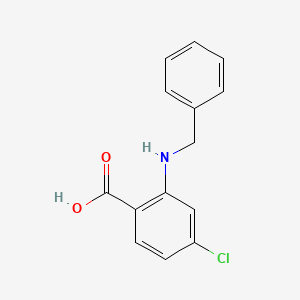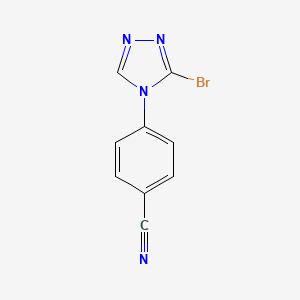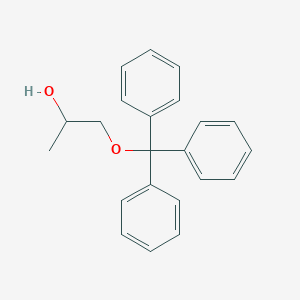
1-(Triphenylmethoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Trityloxy)propan-2-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a trityl (triphenylmethyl) protecting group attached to the oxygen atom of the propan-2-ol moiety. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Trityloxy)propan-2-ol typically involves the protection of ®-propan-2-ol using trityl chloride in the presence of a base. The reaction can be carried out as follows:
Starting Materials: ®-propan-2-ol, trityl chloride, and a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually performed in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: ®-propan-2-ol is dissolved in the solvent, and the base is added to the solution. Trityl chloride is then added dropwise to the mixture while stirring. The reaction is allowed to proceed for several hours until completion, which can be monitored by thin-layer chromatography.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain ®-1-(Trityloxy)propan-2-ol.
Industrial Production Methods
Industrial production of ®-1-(Trityloxy)propan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-(Trityloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate or Jones reagent.
Reduction: The trityl protecting group can be removed by reduction using reagents such as hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Various reagents depending on the desired substitution, such as tosyl chloride for tosylation.
Major Products Formed
Oxidation: Formation of ®-1-(Trityloxy)propan-2-one.
Reduction: Formation of ®-propan-2-ol and triphenylmethane.
Substitution: Formation of substituted ®-1-(Trityloxy)propan-2-ol derivatives.
Scientific Research Applications
®-1-(Trityloxy)propan-2-ol has several applications in scientific research, including:
Organic Synthesis: Used as a protecting group for alcohols in multi-step synthesis to prevent unwanted reactions at the hydroxyl group.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemistry: Utilized in the modification of biomolecules to study their structure and function.
Material Science: Used in the preparation of functionalized materials for various applications.
Mechanism of Action
The mechanism of action of ®-1-(Trityloxy)propan-2-ol primarily involves its role as a protecting group. The trityl group stabilizes the hydroxyl group by forming a bulky, sterically hindered structure that prevents reactions at the protected site. The trityl group can be removed under mild acidic conditions, regenerating the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
®-1-(Methoxy)propan-2-ol: Similar structure but with a methoxy protecting group instead of a trityl group.
®-1-(Benzyloxy)propan-2-ol: Contains a benzyloxy protecting group.
®-1-(Tert-butyldimethylsilyloxy)propan-2-ol: Contains a tert-butyldimethylsilyl protecting group.
Uniqueness
®-1-(Trityloxy)propan-2-ol is unique due to the stability and ease of removal of the trityl protecting group. The trityl group provides steric hindrance, making it highly effective in protecting the hydroxyl group during complex synthetic procedures. Additionally, the trityl group can be removed under mild acidic conditions, which is advantageous in preserving sensitive functional groups in the molecule.
Properties
IUPAC Name |
1-trityloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCGDLBQGFBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

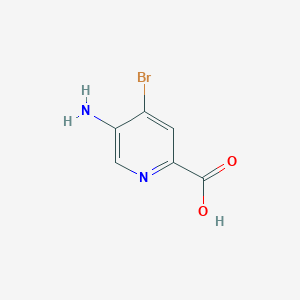
![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
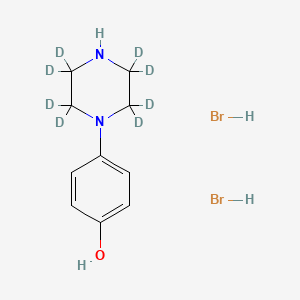

![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)
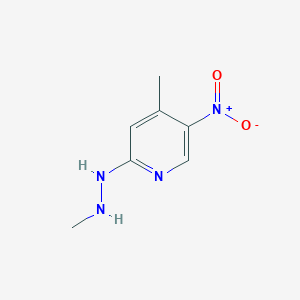

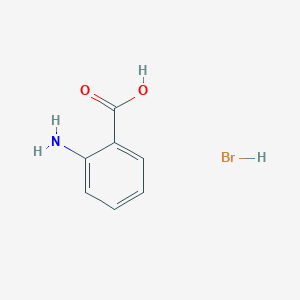
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)
![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
